molecular formula C21H19Cl2N5O3S B6017002 N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B6017002
M. Wt: 492.4 g/mol
InChI Key: WOBWMHGXUXFYJR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a cyclopropyl group

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[[5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c1-2-27-20(16-10-15(16)12-3-5-13(22)6-4-12)25-26-21(27)32-11-19(29)24-14-7-8-17(23)18(9-14)28(30)31/h3-9,15-16H,2,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWMHGXUXFYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclopropyl group, and the final coupling with the acetamide moiety. Common reagents used in these reactions include chlorinated aromatic compounds, nitro compounds, and sulfur-containing reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate or chromium trioxide, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features

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